molecular formula C9H15NO3 B8300704 1-(4-Hydroxypiperidin-1-yl)-butane-1,3-dione

1-(4-Hydroxypiperidin-1-yl)-butane-1,3-dione

Cat. No. B8300704
M. Wt: 185.22 g/mol
InChI Key: HTQCEXQJYIIIEC-UHFFFAOYSA-N
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Patent
US09394324B2

Procedure details

A solution of 25.30 g (0.25 mol) 4-hydroxy-piperidin in 50 ml MeOH was added dropwise to a solution of 20.00 g (0.24) diketene in 50 ml MeOH at 0° C. After stirring for 1 hour at 0° C., no starting material was detected anymore by thin-layer chromatography. The reaction mixture was spun off and the residue was purified by means of column chromatography. 42.54 g (96% yield) of a slightly yellow oil was obtained.
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[CH2:8]=[C:9]1[O:13][C:11](=[O:12])[CH2:10]1>CO>[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([C:11](=[O:12])[CH2:10][C:9](=[O:13])[CH3:8])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
25.3 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
20 g
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the residue was purified by means of column chromatography
CUSTOM
Type
CUSTOM
Details
42.54 g (96% yield) of a slightly yellow oil was obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OC1CCN(CC1)C(CC(C)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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